

# Synthesis and purification of azido-terminated PEGylated lipids

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## Compound of Interest

Compound Name: DOPE-PEG-Azide, MW 2000

Cat. No.: B13713632

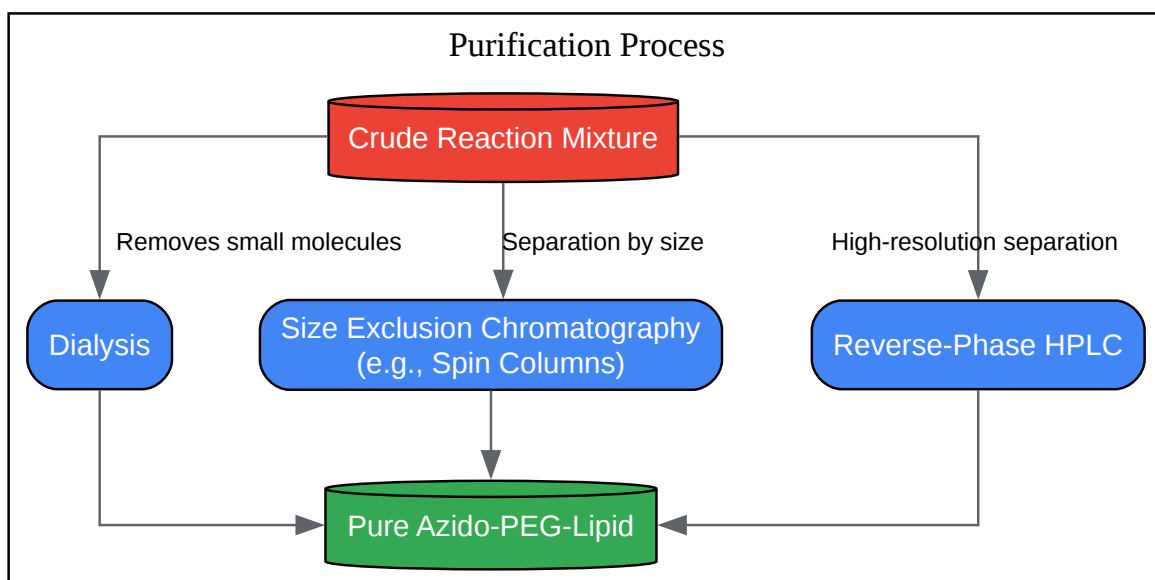
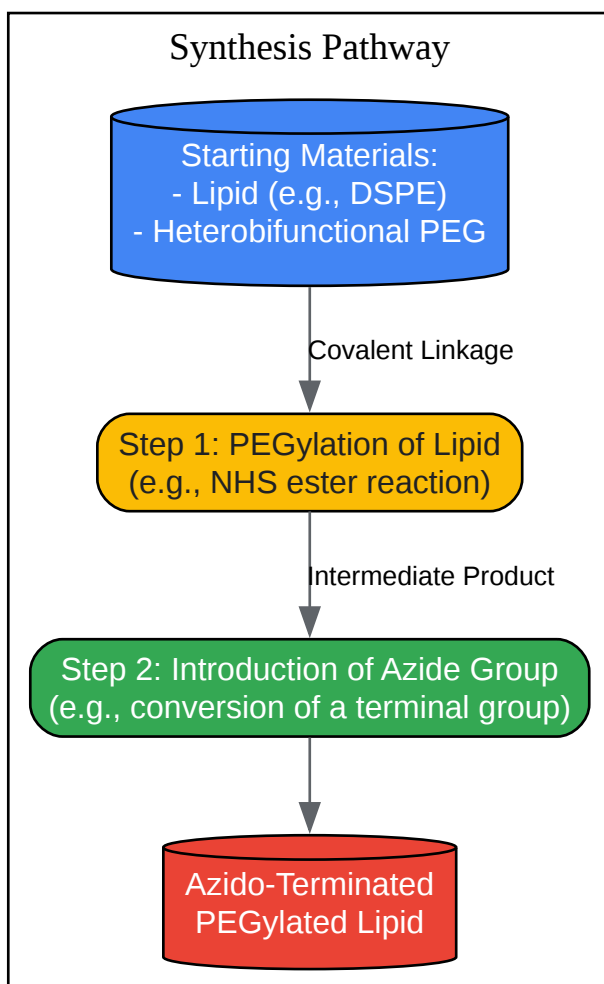
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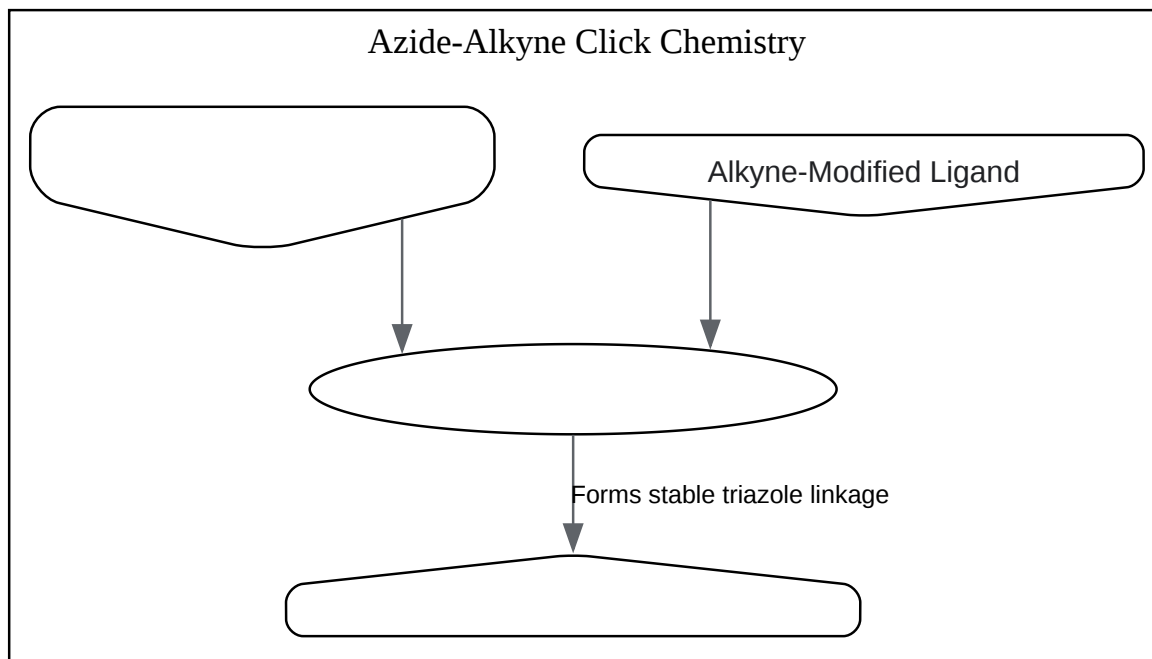
## Synthesis of Azido-Terminated PEGylated Lipids

The synthesis of azido-terminated PEGylated lipids typically involves the covalent linkage of a lipid moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. There are two primary synthetic strategies: the "grafting-to" approach, where a pre-formed PEG chain is attached to a lipid, and the "grafting-from" approach, which involves the polymerization of ethylene oxide from a lipid initiator. The "grafting-to" method is more common and will be the focus of this guide.

A prevalent method involves a two-step process starting with a lipid that has a reactive head group, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and a heterobifunctional PEG linker.<sup>[1][2]</sup>

General Synthesis Workflow:





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## References

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- 2. Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/16111111/)]
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Email: [info@benchchem.com](mailto:info@benchchem.com)